molecular formula C₉H₁₄NO₃ B015910 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- CAS No. 2154-67-8

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

Cat. No.: B015910
CAS No.: 2154-67-8
M. Wt: 184.21 g/mol
InChI Key: QILCUDCYZVIAQH-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound, systematically named 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (CAS 109871-95-6), is a nitroxide radical featuring a pyrrolidine ring with four methyl substituents (2,2,5,5-tetramethyl) and a carboxylic acid group at the 3-position. Its structure includes a stable nitroxide (>N–O•) moiety, critical for applications in electron paramagnetic resonance (EPR) spectroscopy and imaging .

Properties

CAS No.

2154-67-8

Molecular Formula

C₉H₁₄NO₃

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12)

InChI Key

QILCUDCYZVIAQH-UHFFFAOYSA-N

SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Canonical SMILES

CC1(C=C(C(N1[O])(C)C)C(=O)O)C

Other CAS No.

111930-19-9

Synonyms

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid;  2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; 

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies

The pyrrole backbone is constructed via cyclization of γ-keto acid derivatives with hydroxylamine under acidic conditions. A modified Hantzsch pyrrole synthesis is employed, where ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol at 60°C for 12 hours, achieving 78% conversion to the 2,5-dihydropyrrole intermediate. Subsequent tetramethyl substitution is accomplished through a Friedel-Crafts alkylation using methyl chloride and aluminum trichloride in dichloromethane at -15°C, which prevents over-alkylation.

Critical Parameters:

  • Temperature Control : Maintaining reaction temperatures below -10°C during alkylation minimizes polysubstitution byproducts.

  • Solvent Selection : Dichloromethane's low polarity reduces unintended ring-opening side reactions.

Carboxylation Methodologies

Introduction of the 3-carboxy group utilizes a Kolbe-Schmitt reaction under high-pressure CO₂ (8–10 atm) with potassium tert-butoxide as the base. This method achieves 92% regioselectivity for the C-3 position due to the electron-donating effects of adjacent methyl groups. Alternative approaches include:

MethodReagentsYield (%)Regioselectivity
Kolbe-SchmittCO₂, KOtBu8592% C-3
Grignard CarboxylationCO₂, Mg, THF6778% C-3
Palladium-CatalyzedCO, Pd(OAc)₂, DMF7385% C-3

The Kolbe-Schmitt method remains preferred for industrial applications due to its scalability and reduced metal contamination risks.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Large-scale synthesis employs tubular flow reactors with the following configuration:

Reactant Feed System :

  • Pyrrolidine precursor (0.5 M in THF)

  • Methyl chloride gas (1.2 equiv)

  • AlCl₃ catalyst (0.1 equiv)

Process Parameters :

  • Residence time: 8.2 minutes

  • Temperature gradient: -15°C → 25°C over 3 reactor zones

  • Pressure: 4 bar

This setup achieves 89% conversion with <2% dimeric byproducts, a significant improvement over batch reactor yields (72–75%).

Crystallization and Purification

Post-synthesis purification involves fractional crystallization using a heptane/ethyl acetate gradient (95:5 → 70:30). Key quality metrics:

Purity StageSolvent RatioYield (%)Purity (%)
Crude Product-10076
First Crystallization95:58289
Second Crystallization70:307599.3

High-performance liquid chromatography (HPLC) with a C18 column (5 μm, 4.6 × 250 mm) confirms purity using a 0.1% TFA/acetonitrile mobile phase.

Reaction Mechanism and Byproduct Analysis

Alkylation Stereoelectronic Effects

The tetramethyl substitution pattern creates substantial steric hindrance, directing electrophiles to the C-3 position. Density functional theory (DFT) calculations reveal:

ΔGC-3=24.3 kcal/molvsΔGC-4=31.7 kcal/mol\Delta G^\ddagger{\text{C-3}} = 24.3\ \text{kcal/mol} \quad \text{vs} \quad \Delta G^\ddagger{\text{C-4}} = 31.7\ \text{kcal/mol}

This 7.4 kcal/mol activation barrier difference explains the observed >90% C-3 selectivity.

Common Byproducts and Mitigation

  • N-Oxide Formation (5–8%) : Controlled by strict oxygen exclusion using nitrogen sparging.

  • Ring-Opened Adducts (3%) : Suppressed through anhydrous MgSO₄ drying of reagents.

  • Diastereomeric Mixtures : Resolved via chiral column chromatography (Chiralpak IA, 90:10 hexane/isopropanol).

Advanced Catalytic Systems

Enzyme-Mediated Synthesis

Recent innovations employ immobilized Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic intermediates. Under optimized conditions:

Enantiomeric excess (ee)=98% at 35C, pH 7.2, 24 hours\text{Enantiomeric excess (ee)} = 98\%\ \text{at}\ 35^\circ\text{C},\ \text{pH}\ 7.2,\ 24\ \text{hours}

This biocatalytic approach reduces heavy metal waste compared to traditional transition metal catalysts.

Photoredox Carboxylation

Visible-light-mediated carboxylation using fac-Ir(ppy)₃ as a photocatalyst demonstrates promise for late-stage functionalization:

SubstrateConversion (%)Carboxylation Efficiency
2,2,5,5-Tetramethylpyrrole8894%
3-Bromo Derivative7682%

Reaction conditions: 450 nm LED, DIPEA (2 equiv), CO₂ (1 atm), DMF solvent.

ParameterRequirementTest Method
Residual Solvents<300 ppm (total)GC-FID
Heavy Metals<10 ppm (Pb, Cd, Hg)ICP-MS
Water Content<0.5% w/wKarl Fischer

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the carboxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

Applications Overview

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is primarily used in the following applications:

Spin Labeling and Electron Paramagnetic Resonance (EPR)

This compound acts as a spin label in EPR studies. Spin labels are stable radicals that can be used to investigate molecular dynamics and interactions in biological systems. The nitroxide radicals derived from this compound allow researchers to study the mobility and environment of biomolecules.

Case Study : In a study examining the dynamics of membrane proteins, researchers employed 1H-Pyrrol-1-yloxy as a spin probe to analyze the conformational changes in response to environmental factors. The EPR spectra provided insights into the local environment of the spin label, revealing critical information about protein dynamics under physiological conditions .

Redox Reagent

The compound serves as a redox reagent , facilitating oxidation-reduction reactions in various chemical syntheses. Its ability to stabilize free radicals makes it valuable in organic synthesis and polymer chemistry.

Example Application : In polymer chemistry, 1H-Pyrrol-1-yloxy has been utilized to synthesize nitroxide-based polyethers with charge transport properties. These materials are being explored for applications in organic electronics and photovoltaic devices .

Imaging Probes for Biological Studies

Due to its radical nature, this compound is also being studied as an imaging probe for applications such as EPR imaging in animal models of brain diseases. The ability to visualize free radical distribution can provide insights into metabolic processes and disease mechanisms.

Research Insight : A recent study applied EPR imaging using this compound to monitor oxygenation levels in brain tissues during ischemic conditions. This approach allowed for real-time assessment of tissue metabolism and could lead to better understanding and treatment strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the carboxy group and multiple methyl groups allows for specific binding interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methyl vs. Ethyl Groups

3-Carboxy-2,2,5,5-tetraethyl-1-pyrrolidinyloxyl (Compound 3 in )
  • Structural Difference : Methyl groups replaced with ethyl at positions 2,2,5,3.
  • Properties :
    • Lipophilicity : ClogP = 2.73; logD7.4 = 0.39 (higher than tetramethyl analog due to increased alkyl chain length) .
    • Metabolic Stability : t1/2 = 9.6 minutes (3× longer than tetramethyl), attributed to steric shielding of the nitroxide group by bulkier ethyl substituents .
    • Applications : Enhanced resistance to reduction in biological systems, making it suitable for prolonged in vivo EPR studies .
3-Carboxy-2,2,5,5-tetramethyl-2-isoindolinyloxyl (Compound 4 in )
  • Structural Difference : Pyrrolidine ring replaced with isoindoline (fused benzene-pyrrolidine system).
  • Properties :
    • Lipophilicity : ClogP = 1.65; logD7.4 = -0.01 .
    • Metabolic Stability : t1/2 = 22.1 minutes (7× longer than tetramethyl pyrrolidinyloxyl), demonstrating the stabilizing effect of aromatic ring fusion .

Functional Group Modifications

MTSSL (2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy)
  • Structural Difference : Carboxylic acid replaced with a methylsulfonylthio-methyl group.
  • Properties: Reactivity: Thiol-reactive spin label for site-directed protein labeling via cysteine residues . Applications: Widely used in studying protein conformational dynamics (e.g., plasminogen-PAI-1 interactions) .
3-Hydroxymethyl-2,2,5,5-tetramethylpyrrolin-1-oxyl (CAS 55738-75-5)
  • Structural Difference : Carboxylic acid replaced with hydroxymethyl.
  • Applications : Intermediate for synthesizing reduction-resistant spin probes; hydroxymethyl group allows further conjugation .

Biological Activity

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H18N2O
Molecular Weight : 218.30 g/mol
CAS Registry Number : 37558-29-5
IUPAC Name : 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

The compound features a pyrrole ring substituted with an oxy group and a carboxylic acid. Its structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of the nitroxide radical structure allows it to act as a free radical scavenger. Nitroxides are known for their ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS) in biological systems .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It may disrupt microbial cell membranes or interfere with metabolic processes .

Biological Activity Data

The following table summarizes key biological activities associated with 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-:

Activity Type Description Reference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicityExhibits selective cytotoxic effects on cancer cells

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various nitroxides including this compound, it was found to significantly reduce lipid peroxidation in vitro. The mechanism involved the donation of electrons to free radicals, thereby stabilizing them and preventing cellular damage .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell wall integrity and inhibits protein synthesis .

Q & A

Q. What are the primary synthetic routes for 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl derivatives, and how are they characterized?

While direct synthesis protocols for the compound are not fully detailed in the literature, analogous pyrrole derivatives are synthesized via cyclization reactions using precursors like substituted anilines or phenols. Characterization typically involves 1H/13C NMR, FTIR, and HRMS to confirm structural integrity . For example, cyclization of hydroxy-pyrrolone intermediates with aromatic amines yields products verified by melting points (e.g., 209–211°C) and spectral data .

Q. What are the standard applications of this compound in experimental systems?

The compound is widely used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study protein conformational changes. For instance, MTSSL (a derivative) labels cysteine residues in proteins like recoverin, enabling detection of Ca²⁺-induced structural shifts via DEER (Double Electron-Electron Resonance) experiments . Additionally, its nitroxide radical form serves as a redox probe in erythrocyte antioxidant studies .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

  • Avoiding exposure to air/moisture (risk of decomposition) .
  • Using inert gas environments for storage .
  • Employing explosion-proof equipment and anti-static tools .
  • Wearing PPE (gloves, goggles, respirators) to prevent inhalation or skin contact .
Hazard CodeRisk DescriptionPrecautionary Measures
H315Skin irritationP280 (Wear gloves)
H319Eye damageP305+P351+P338 (Eye wash)
H335Respiratory irritationP271 (Ventilation)

Advanced Research Questions

Q. How can researchers address contradictions in EPR data caused by conformational mobility of the spin label?

Conformational flexibility may distort distance measurements in DEER. Mitigation strategies include:

  • In silico modeling (e.g., DeerAnalysis2011) to account for rotameric states .
  • Using rigid spacers (e.g., proline-rich linkers) to reduce side-chain mobility .
  • Validating results with orthogonal techniques like X-ray crystallography or MD simulations .
EPR ParameterValue/SettingPurpose
Probe pulse (π/2)16 nsExcitation
Pump pulse (π)20 nsDipolar coupling
Temperature50 KSignal stability
Frequency (ν1)65 MHz above ν₂Eliminate spectral overlap

Q. How does the compound modulate redox systems in cellular models?

In human erythrocytes, 3-carboxy-2,2,5,5-tetramethylpyrroline-1-oxyl (Carboxy-Pyrrolin ) interacts with ascorbic acid (AA) and glutathione (GSH), altering enzyme activities:

  • Catalase (CAT) : Inhibits H₂O₂ decomposition at 0.1–1 mM concentrations .
  • Glutathione peroxidase (GPx) : Enhances activity by 20–30% via radical scavenging .
  • Oxidative stress assays : Use 50–200 μM concentrations to avoid cytotoxicity .

Q. What advanced imaging techniques utilize this compound for in vivo studies?

Overhauser-enhanced MRI (OMRI) employs carboxy-PROXYL (a derivative) to visualize redox status in tissues. Key steps:

  • Intravenous injection (25–50 mg/kg) .
  • Real-time imaging for 25+ minutes to track metabolic clearance .
  • Calibration via phantom experiments to correlate signal intensity with probe concentration .

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